(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO3S |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(4S)-4-(thiophen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H7NO3S/c10-7-6(9-8(11)12-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,11)/t6-/m0/s1 |
InChI Key |
SJNWQYPHFPSUGV-LURJTMIESA-N |
Isomeric SMILES |
C1=CSC(=C1)C[C@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1=CSC(=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S)-2-Amino-3-(2-Thienylmethyl)propanoic Acid
The enantiomerically pure amino acid precursor is synthesized through asymmetric catalysis or resolution. A practical route involves the enantioselective alkylation of a glycine Schiff base using a 2-thienylmethyl halide. For example:
-
Schiff Base Formation : Glycine is converted to a nickel(II) complex with (R)- or (S)-N-(2-benzoylphenyl)-1-cyclohexylmethylamine to enable chiral induction.
-
Alkylation : The complex reacts with 2-(bromomethyl)thiophene in the presence of a base (e.g., NaH) to introduce the thienylmethyl group.
-
Acid Hydrolysis : The Schiff base is hydrolyzed with HCl to yield (S)-2-amino-3-(2-thienylmethyl)propanoic acid.
Cyclization to Oxazolidine-2,5-dione
The amino acid is treated with triphosgene (a safer phosgene alternative) in anhydrous tetrahydrofuran (THF) at 0–5°C:
Key Parameters :
-
Solvent : THF or dichloromethane.
-
Temperature : 0–25°C to minimize side reactions.
Borane-Mediated Reduction and Cyclization
Adapted from the synthesis of (S)-4-phenyl-2-oxazolidinone, this method avoids phosgene but requires additional oxidation steps to introduce the 5-keto group:
Reduction of N-Boc-Protected Amino Acid
Oxidation and Cyclization
-
Oxidation : The alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).
-
Cyclization : The resulting β-ketoamine undergoes base-catalyzed cyclization (e.g., KCO) to form the oxazolidine-2,5-dione ring.
Challenges :
-
Stereochemical Integrity : Oxidation must preserve the (S)-configuration.
-
Yield : ~60% due to multiple steps (based on similar transformations).
Enzymatic Resolution of Racemic Mixtures
For industrial-scale production, enzymatic resolution offers a green alternative:
-
Substrate : Racemic 4-(2-thienylmethyl)oxazolidine-2,5-dione.
-
Enzyme : Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (R)-enantiomer in aqueous buffer.
-
Conditions : pH 7.0, 37°C, 24 hours.
-
Outcome : (S)-enantiomer remains unhydrolyzed, achieving >99% enantiomeric excess (ee).
Comparative Analysis of Methods
| Method | Key Reagents | Yield | ee | Scalability |
|---|---|---|---|---|
| Fuchs-Farthing | Triphosgene, THF | 70–85% | >99% | High |
| Borane-Mediated | BH-THF, DMP | ~60% | >98% | Moderate |
| Enzymatic Resolution | CAL-B lipase | 40–50%* | >99% | High |
| *Theoretical maximum for resolution is 50%. |
Optimization Strategies
-
Solvent Selection : 2-Methyltetrahydrofuran (2-MeTHF) improves reaction safety and sustainability compared to THF.
-
Catalyst Screening : Tributylamine enhances cyclization efficiency in phosgene-based methods (e.g., 88% yield for vinclozoline synthesis).
-
Purification : Methanol recrystallization removes impurities while preserving stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxazolidine ring to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the thienylmethyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione has various applications in scientific research, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and neurological disorders.
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylmethyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physical Properties
The substituent at the 4-position significantly influences molecular weight, melting point, and solubility. Key analogs include:
* Estimated based on molecular formula.
Key Observations :
- Molecular Weight : The thienylmethyl group increases molecular weight compared to chloromethyl or sec-butyl analogs but remains lower than hydroxybenzyl derivatives.
- Melting Points : Substituents with polar groups (e.g., chloromethyl, hydroxybenzyl) may lower melting points due to reduced crystallinity, whereas rigid aromatic systems (e.g., thienyl) could enhance packing efficiency.
Electronic and Reactivity Comparisons
- Thienyl vs. Benzyl : The thiophene ring’s electron-rich nature (due to sulfur’s lone pairs) may enhance electrophilic substitution reactivity compared to benzyl derivatives.
- Chloromethyl vs. Hydroxybenzyl : Chloromethyl groups are more reactive in nucleophilic substitutions, while hydroxybenzyl groups offer hydrogen-bonding capabilities, influencing solubility and biological interactions .
Biological Activity
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H9NO3S
- Molar Mass : 189.23 g/mol
- CAS Number : 14825-82-2
The oxazolidine-2,5-dione structure is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxazolidinediones exhibit notable antimicrobial properties. A study highlighted that various thiazolidinedione derivatives, closely related to oxazolidinediones, demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 μg/mL for these derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Thiazolidinedione Derivative 1 | 4 | Staphylococcus aureus |
| Thiazolidinedione Derivative 2 | 8 | Streptococcus pneumoniae |
| This compound | TBD | TBD |
Antidiabetic Activity
The compound also shows promise in antidiabetic applications. Similar compounds within the oxazolidinedione class have been evaluated for their glucose-lowering effects. For instance, the antidiabetic effects were attributed to their agonistic activity on peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism .
Case Study: Efficacy in Animal Models
In a study involving KKA(y) mice, a related oxazolidinedione compound exhibited an effective dose (ED25) of 0.561 mg/kg/day for glucose-lowering activity, significantly outperforming other known antidiabetic agents like pioglitazone . This suggests that this compound may possess similar or enhanced efficacy.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- PPAR-γ Agonism : Enhances insulin sensitivity and promotes glucose uptake in tissues.
- Inhibition of Bacterial Enzymes : Disruption of bacterial cell wall synthesis and function.
Q & A
Q. What are the common synthetic routes for (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione, and how can reaction conditions be optimized for enantiomeric purity?
The synthesis typically involves cyclization of amino acid derivatives with substituted benzyl halides under controlled conditions. For example, thienylmethyl groups can be introduced via nucleophilic substitution or coupling reactions. Optimization includes using chiral catalysts (e.g., L-proline derivatives) to enhance enantioselectivity and employing polar aprotic solvents (e.g., DMF or acetonitrile) at reflux temperatures (80–120°C) to improve yield . Purification via recrystallization or chromatography ensures stereochemical integrity.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and confirming its stereochemical configuration?
- NMR Spectroscopy : 1H and 13C NMR can identify substituent positions (e.g., thienylmethyl protons at δ 6.8–7.2 ppm) and confirm the oxazolidine ring structure.
- X-ray Crystallography : Absolute configuration is determined using SHELX programs (e.g., SHELXL for refinement), especially for resolving chiral centers .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to assess enantiomeric purity .
Q. What safety precautions and handling protocols are essential when working with oxazolidine-2,5-dione derivatives in laboratory settings?
- Respiratory Protection : Use NIOSH-approved P95 respirators to avoid inhalation of aerosols .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives against specific biological targets?
- Substituent Variation : Synthesize analogs with modified thienyl groups (e.g., halogenation, methyl substitution) to evaluate electronic and steric effects on target binding.
- Biological Assays : Conduct enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with substituent properties (logP, Hammett constants) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. What challenges arise in resolving crystallographic data for oxazolidine-2,5-dione derivatives, and how can SHELX software be employed to address these issues?
- Challenges : Low-resolution data (<1.5 Å), twinning, or disordered solvent molecules can complicate refinement.
- Solutions :
- Use SHELXD for phase problem resolution via dual-space algorithms.
- Apply TWIN commands in SHELXL to model twinned crystals.
- Incorporate restraints for flexible substituents (e.g., thienylmethyl groups) to improve model accuracy .
Q. How should contradictory biological activity data between in vitro and in vivo studies for oxazolidine-2,5-dione derivatives be systematically analyzed?
- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (e.g., using liver microsomes), and bioavailability to identify discrepancies due to rapid clearance.
- Solubility Assessment : Evaluate logD and aqueous solubility; formulate with co-solvents (e.g., PEG 400) if poor absorption is observed in vivo.
- Target Engagement Studies : Use isotopic labeling (e.g., 14C-tracers) to verify target binding in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
